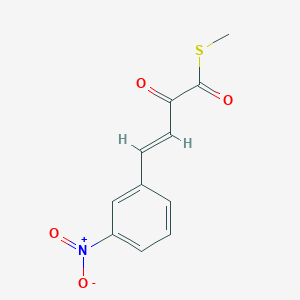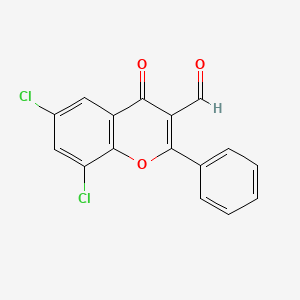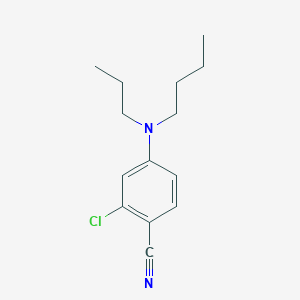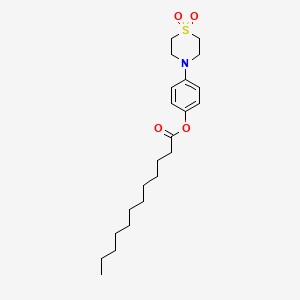
(E)-S-methyl 4-(3-nitrophenyl)-2-oxobut-3-enethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-S-methyl 4-(3-nitrophenyl)-2-oxobut-3-enethioate is an organic compound characterized by the presence of a nitrophenyl group, a thioester linkage, and an enone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-S-methyl 4-(3-nitrophenyl)-2-oxobut-3-enethioate typically involves the condensation of 3-nitrobenzaldehyde with a suitable thioester precursor under basic conditions. The reaction proceeds through the formation of an intermediate enolate, which subsequently undergoes nucleophilic addition to the aldehyde, followed by dehydration to yield the desired product. Common reagents used in this synthesis include sodium hydride or potassium tert-butoxide as bases, and solvents such as tetrahydrofuran or dimethyl sulfoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(E)-S-methyl 4-(3-nitrophenyl)-2-oxobut-3-enethioate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: The thioester linkage can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Amines or alcohols in the presence of a base such as triethylamine.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Corresponding amides or esters.
Aplicaciones Científicas De Investigación
(E)-S-methyl 4-(3-nitrophenyl)-2-oxobut-3-enethioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel catalysts and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (E)-S-methyl 4-(3-nitrophenyl)-2-oxobut-3-enethioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s enone moiety can act as a Michael acceptor, facilitating nucleophilic addition reactions with biological nucleophiles like thiols or amines. This interaction can modulate the activity of target proteins and influence various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
(E)-4-(3-nitrophenyl)but-3-en-2-one: Shares the enone moiety but lacks the thioester linkage.
(E)-4-(4-nitrophenyl)but-3-en-2-one: Similar structure with a nitrophenyl group in a different position.
(E)-3-(4-nitrophenyl)prop-2-en-1-one: Contains a shorter carbon chain and lacks the thioester group.
Uniqueness
(E)-S-methyl 4-(3-nitrophenyl)-2-oxobut-3-enethioate is unique due to the presence of both the thioester and enone functionalities, which confer distinct reactivity and potential for diverse applications. The combination of these structural features makes it a versatile compound for various scientific investigations.
Propiedades
Fórmula molecular |
C11H9NO4S |
|---|---|
Peso molecular |
251.26 g/mol |
Nombre IUPAC |
S-methyl (E)-4-(3-nitrophenyl)-2-oxobut-3-enethioate |
InChI |
InChI=1S/C11H9NO4S/c1-17-11(14)10(13)6-5-8-3-2-4-9(7-8)12(15)16/h2-7H,1H3/b6-5+ |
Clave InChI |
WNQCSDFPHVLUSP-AATRIKPKSA-N |
SMILES isomérico |
CSC(=O)C(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-] |
SMILES canónico |
CSC(=O)C(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 2-[(2-hydroxy-2-phenylethyl)thio]-](/img/structure/B12527660.png)
![Ethyl 2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylate](/img/structure/B12527661.png)


![6-[(1S)-1-phenylethyl]-6-azabicyclo[3.1.0]hexane](/img/structure/B12527679.png)
![4-[2-[(1R)-1-aminoethyl]-1,3-thiazol-4-yl]-2,6-ditert-butylphenol](/img/structure/B12527687.png)
![1,3-Propanediol, 2-amino-2-[2-(4-dodecylphenyl)ethyl]-](/img/structure/B12527690.png)
![Piperidine, 1-[2-[(2S)-1-methyl-2-pyrrolidinyl]ethyl]-](/img/structure/B12527692.png)

![2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12527731.png)
![2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12527740.png)
![N-[2,5-Bis(heptyloxy)phenyl]-3-oxo-4-phenoxybutanamide](/img/structure/B12527742.png)

![1H-Benzimidazole, 2-(3-phenoxyphenyl)-1-[2-(1-piperidinyl)ethyl]-](/img/structure/B12527754.png)
